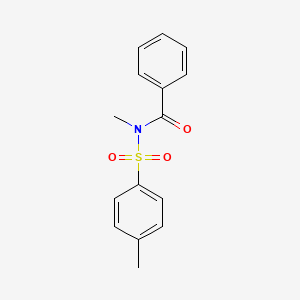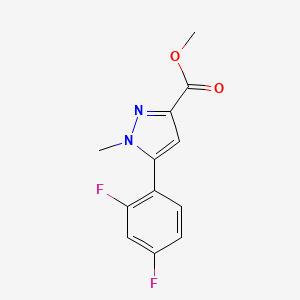
2-(1-(p-Tolyl)vinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(p-Tolyl)vinyl)aniline is an organic compound that features a vinyl group attached to an aniline ring, with a p-tolyl substituent on the vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(p-Tolyl)vinyl)aniline typically involves the reaction of p-tolylacetylene with aniline under specific conditions. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(p-Tolyl)vinyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-(1-(p-Tolyl)vinyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-(p-Tolyl)vinyl)aniline involves its interaction with various molecular targets. The vinyl group can participate in conjugation with the aniline ring, affecting the electronic properties of the molecule. This conjugation can influence the compound’s reactivity and interactions with other molecules, such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Phenylvinyl)aniline: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(1-(p-Methoxyphenyl)vinyl)aniline: Contains a p-methoxyphenyl group, which can influence its electronic properties.
2-(1-(p-Chlorophenyl)vinyl)aniline:
Uniqueness
2-(1-(p-Tolyl)vinyl)aniline is unique due to the presence of the p-tolyl group, which can enhance its stability and reactivity compared to other similar compounds. The p-tolyl group can also influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
2-[1-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-11-7-9-13(10-8-11)12(2)14-5-3-4-6-15(14)16/h3-10H,2,16H2,1H3 |
Clé InChI |
JQHQCDWBKRABMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


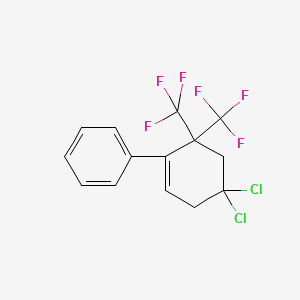
![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)
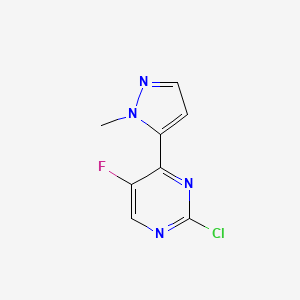
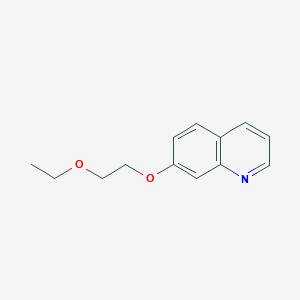
![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
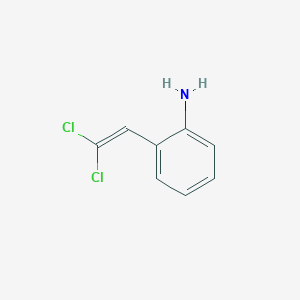
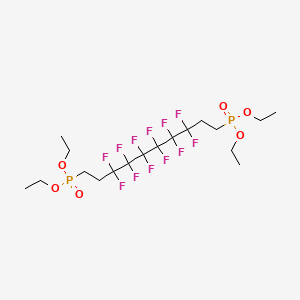
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
![1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-](/img/structure/B14118599.png)
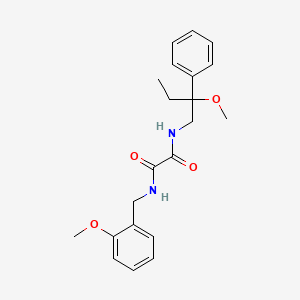
![3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol](/img/structure/B14118606.png)
